3-(Pyrimidin-5-yl)prop-2-yn-1-ol
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Description
3-(Pyrimidin-5-yl)prop-2-yn-1-ol, also known as 3-PYPr, is a synthetic compound that has been studied for its potential applications in a variety of scientific fields. It is a part of the heterocyclic aromatic family of compounds and is composed of a pyrimidine ring and a prop-2-yn-1-ol group. 3-PYPr has been studied for its potential applications in medicinal chemistry, biochemistry, and materials science. In
Scientific Research Applications
Antioxidant and Biological Activities
Pyrimidine derivatives, including those structurally related to "3-(Pyrimidin-5-yl)prop-2-yn-1-ol", have been synthesized and evaluated for their antioxidant properties. A study by Rani et al. (2012) synthesized a series of novel bis(2-(pyrimidin-2-yl)ethoxy)alkanes, demonstrating promising antioxidant activity compared to standard antioxidants. The study highlights the influence of alkyl fragments attached to the pyrimidine moiety on antioxidant activity (Rani, Aminedi, Polireddy, & Jagadeeswarareddy, 2012).
Molecular Recognition and Antisense Activity
Barnes and Turner (2001) investigated the role of propynyl groups in molecular recognition, particularly in DNA:RNA duplexes. They found that modifications with propynyl groups enhance binding and specificity, offering insights into developing oligonucleotides with improved molecular recognition capabilities (Barnes & Turner, 2001).
Structural and Spectroscopic Characterization
Studies on pyrimidine compounds also extend to their structural and spectroscopic characterization. For example, Rajam et al. (2017) focused on cation tautomerism and the crystalline structure of aminopyrimidine derivatives, providing detailed insights into their hydrogen bonding and molecular recognition processes (Rajam, Muthiah, Butcher, Jasinski, & Glidewell, 2017).
Antibacterial and Antifungal Properties
The search for new antibacterial and antifungal agents has led to the synthesis of pyrimidine derivatives with significant biological activity. Pandhurnekar et al. (2013) synthesized a series of pyrimidine derivatives showing promising activity against various bacterial and fungal strains, highlighting the role of the nitro group in enhancing biological activity (Pandhurnekar, Meshram, Chopde, & Batra, 2013).
Properties
IUPAC Name |
3-pyrimidin-5-ylprop-2-yn-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c10-3-1-2-7-4-8-6-9-5-7/h4-6,10H,3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HASOEWCDBMNTPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=N1)C#CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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